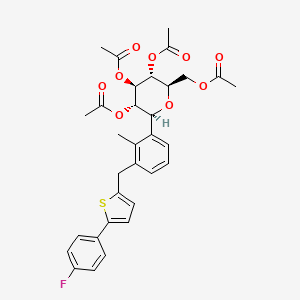
Canagliflozin Tetra-acetyloxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canagliflozin Tetra-acetyloxy is a derivative of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is designed to inhibit the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine and helping to control blood sugar levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin Tetra-acetyloxy involves multiple steps, starting with the preparation of the core canagliflozin structure. The process typically includes:
Formation of the core structure: This involves the reaction of a thiophene derivative with a fluorophenyl compound under specific conditions to form the core canagliflozin structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Canagliflozin Tetra-acetyloxy undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Canagliflozin Tetra-acetyloxy has a wide range of scientific research applications:
Mecanismo De Acción
Canagliflozin Tetra-acetyloxy exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .
Comparación Con Compuestos Similares
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Canagliflozin Tetra-acetyloxy is unique in its structure due to the presence of tetra-acetyloxy groups, which may enhance its pharmacokinetic properties compared to other SGLT2 inhibitors. Studies have shown that while the efficacy in lowering blood glucose levels is comparable among these compounds, this compound may offer additional benefits in terms of renal protection and cardiovascular outcomes .
Propiedades
Fórmula molecular |
C32H33FO9S |
|---|---|
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H33FO9S/c1-17-23(15-25-13-14-28(43-25)22-9-11-24(33)12-10-22)7-6-8-26(17)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29+,30-,31+,32+/m1/s1 |
Clave InChI |
ZOJPIIVLIHTVCP-IFUGWHCZSA-N |
SMILES isomérico |
CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=C(C=CC=C1C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















